
P-(2-hydroxyethoxy) cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID is an organic compound that belongs to the class of phenyl acrylic acids This compound is characterized by the presence of a phenyl group substituted with a hydroxy-ethoxy group and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethylene glycol under acidic conditions to form the corresponding hydroxy-ethoxy derivative. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to yield the desired phenyl acrylic acid.
Industrial Production Methods
Industrial production of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy-ethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acrylic acid moiety can participate in various biochemical reactions, modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-4-(2-HYDROXY-ETHOXY)-PHENYL-PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acrylic acid.
3-4-(2-HYDROXY-ETHOXY)-PHENYL-BUTYRIC ACID: Contains a butyric acid moiety.
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACETIC ACID: Features an acetic acid moiety.
Uniqueness
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(E)-3-[4-(2-hydroxyethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c12-7-8-15-10-4-1-9(2-5-10)3-6-11(13)14/h1-6,12H,7-8H2,(H,13,14)/b6-3+ |
Clé InChI |
RROKPIBZNXEYTC-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)O)OCCO |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


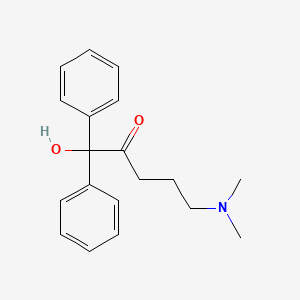
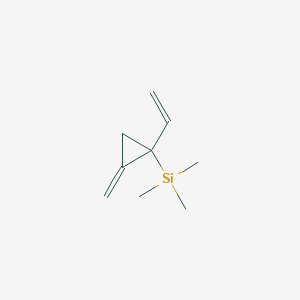
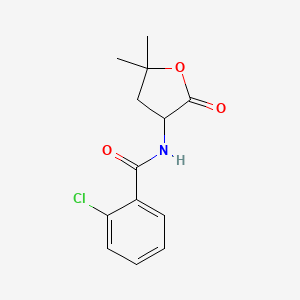
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
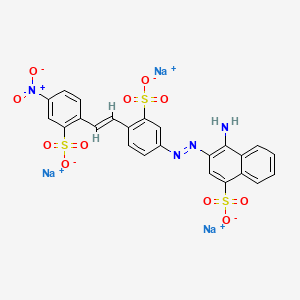
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
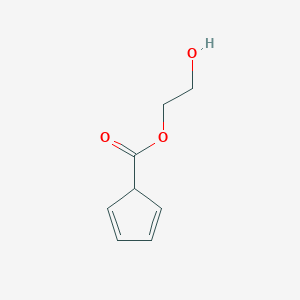
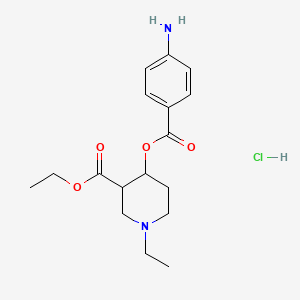
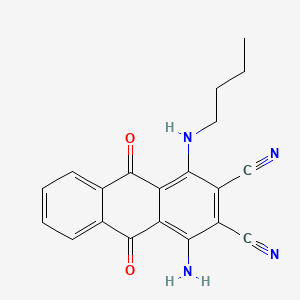

![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
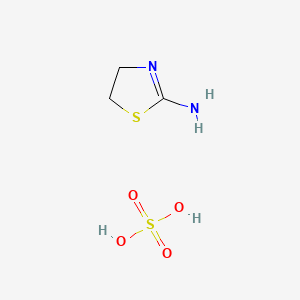
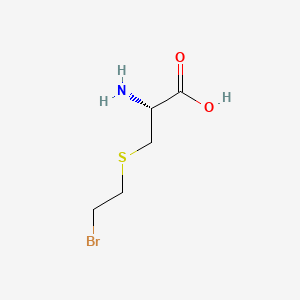
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
